![molecular formula C9H10BrNO3 B3204649 Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate CAS No. 1039804-83-5](/img/structure/B3204649.png)
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate
Overview
Description
“Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate” is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Mechanism of Action
Advantages and Limitations for Lab Experiments
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, making it a useful tool for studying the role of CK2 in cellular processes. It is also relatively easy to synthesize, with a yield of around 60%. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
For research include the development of more potent and selective inhibitors of CK2, the identification of downstream targets of CK2, and the investigation of its potential as a cancer drug candidate.
Scientific Research Applications
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate has a wide range of scientific research applications. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer drug candidate.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(5-bromo-2-oxopyridin-1-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQNQYLJXLREAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=CC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.